4-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Bromine and Methoxy Groups: Bromination and methoxylation reactions are carried out using reagents such as bromine (Br2) and methanol (CH3OH) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of methoxy-substituted quinolinedione derivatives.
Scientific Research Applications
4-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 4-(4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Uniqueness
The presence of the bromine atom in 4-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE imparts unique reactivity and properties compared to its chloro and fluoro analogs. This can influence its biological activity, making it a compound of particular interest in drug development and other applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO4/c1-28-20-8-5-14(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)13-3-6-16(24)7-4-13/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQVWZZQVIMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)Br)C(=O)C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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